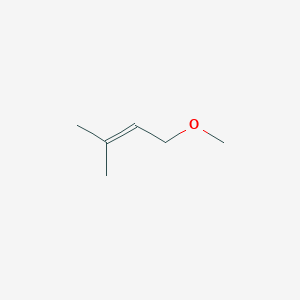![molecular formula C12H17ClFNO3 B1654387 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 2249-32-3](/img/structure/B1654387.png)
2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C12H16FNO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenoxy group, an acetic acid moiety, and a dimethylaminoethyl ester, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Fluorophenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in research and industry .
Applications De Recherche Scientifique
2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride include:
- (p-Chlorophenoxy)acetic acid 2-(dimethylamino)ethyl ester hydrochloride
- (p-Bromophenoxy)acetic acid 2-(dimethylamino)ethyl ester hydrochloride
- (p-Methylphenoxy)acetic acid 2-(dimethylamino)ethyl ester hydrochloride .
Uniqueness
The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and physical properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2249-32-3 |
|---|---|
Formule moléculaire |
C12H17ClFNO3 |
Poids moléculaire |
277.72 g/mol |
Nom IUPAC |
2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16FNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
Clé InChI |
JECMVFPDLRRCIS-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)F.[Cl-] |
SMILES canonique |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


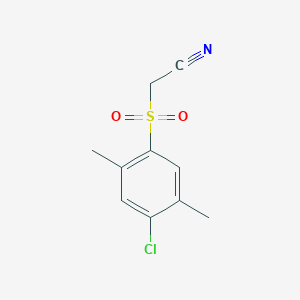
![Pyrano[2,3-c]pyrazol-6(1H)-one, 3-methyl-1-phenyl-4-propyl-](/img/structure/B1654306.png)
![N-(2-fluorocyclopentyl)-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B1654308.png)
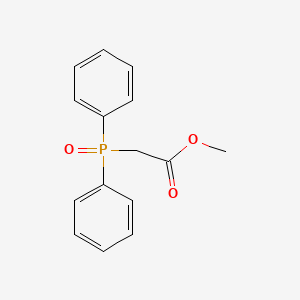
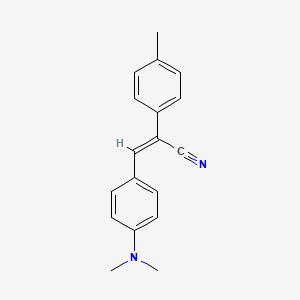
![6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide](/img/structure/B1654315.png)
![ethyl 2-[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetate](/img/structure/B1654319.png)
![Benzyl N-[(benzyloxy)carbonyl]glycylglycylprolinate](/img/structure/B1654320.png)
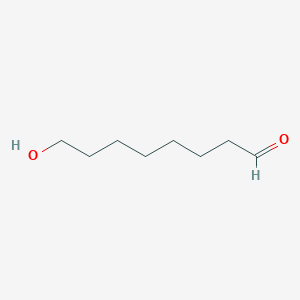
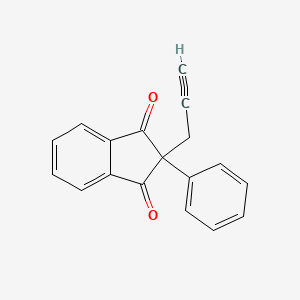
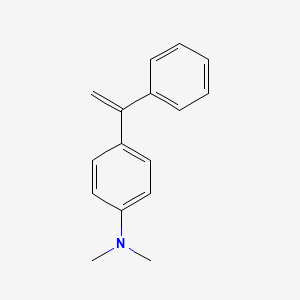
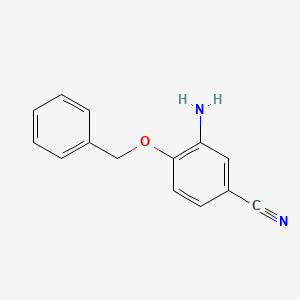
![1-[(1R,2R)-2-Pyridin-2-ylcyclopropyl]ethanone](/img/structure/B1654326.png)
